Cas no 1449-61-2 (Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 化学的及び物理的性質
名前と識別子
-
- Androst-5-en-3-ol-7,17-dione acetate
- 7,17-Dioxoandrost-5-en-3-yl acetate
- 10,13-Dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- [(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- 3Beta-Acetoxyandrost-5-ene-7,17-dione
- 7-keto DHEA acetate
- 7-Keto Naturalean
- 7-Oxo-dehydroepiandrosterone acetate
- DEHYDROEPIANDROSTERONE, 3-ACETYL-7-OXO-(P)
- 3-ACEDYL-7-KETO-DHEA
- 3-ACETYL-7-KETO-DHEA
- 3-ACETYL-7-OXO-DHEA
- 5-Androsten-3--ol-7,17-dioneacetate
- 7-KETO-DHEA
- 7-OXO-DHA
- Androst-5-en-7,17-dione,3b-acetyloxy
- Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-
- ANDROST-5-ENE-7,17-DIONE, 3.BETA.-HYDROXY-, ACETATE
- 84RQ0XOM11
- FD12038
- 3.BETA.-ACETOXYANDROST-5-ENE-7,17-DIONE
- 7-Oxodehydroepiandrosterone 3-acetate
- Q27269545
- AKOS027327297
- 5-Androsten-3-beta-ol-7,17-dione acetate
- 7-KETO-DEHYDROEPIANDROSTERONE ACETATE
- Androst-5-ene-7,17-dione, 3beta-hydroxy-, acetate
- 3beta-acetoxyandrost-5-en-7,17-dione
- SCHEMBL4326991
- CS-0028128
- MFCD00198501
- 7-Oxodehydroepiandrosterone acetate
- 7-Oxo-dhea-acetate
- 1449-61-2
- PD063419
- BCP10783
- CHEMBL4303644
- J793.891H
- UNII-84RQ0XOM11
- (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1,4-dioxo-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate
- [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- AS-67233
- 7-KETO-DEHYDROEPIANDROSTERONE ACETATE [WHO-DD]
- ANDROST-5-ENE-7,17-DIONE, 3-(ACETYLOXY)-, (3.BETA.)-
- 5-Androsten-3beta-ol-7,17-dione acetate
- VVSMJVQHDZUPIL-XFKPDKBWSA-N
- (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7,17-dioxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- NSC-134911
- BRD-K07785030-001-01-6
- (3AS,3BR,7S,9AR,9BS,11AS)-9A,11A-DIMETHYL-1,4-DIOXO-2H,3H,3AH,3BH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
- (3ss)-3-(Acetyloxy)-androst-5-ene-7,17-dione; 3ss-Acetoxy-5-androsten-7,17-dione
-
- MDL: MFCD00198501
- インチ: 1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14-,15+,16+,19-,20-,21-/m0/s1
- InChIKey: VVSMJVQHDZUPIL-DETUAXERSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])[C@@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C3=C([H])C([C@]12[H])=O)OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 344.19900
- どういたいしつりょう: 344.199
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 60.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.17
- ふってん: 479.6 ºC at 760 mmHg
- フラッシュポイント: 209.2ºC
- 屈折率: 1.548
- PSA: 60.44000
- LogP: 3.62900
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB446684-5g |
5-Androsten-3beta-ol-7,17-dione acetate, 95%; . |
1449-61-2 | 95% | 5g |
€363.30 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A33470-5g |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
1449-61-2 | 98% | 5g |
¥308.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830009-1g |
Androst-5-en-3-ol-7,17-dione acetate |
1449-61-2 | 98% | 1g |
¥93.00 | 2022-09-03 | |
abcr | AB446684-25 g |
5-Androsten-3beta-ol-7,17-dione acetate, 95%; . |
1449-61-2 | 95% | 25g |
€795.70 | 2023-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830009-5g |
Androst-5-en-3-ol-7,17-dione acetate |
1449-61-2 | 98% | 5g |
¥378.00 | 2022-09-03 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80539-5mg |
Androst-5-en-3-ol-7,17-dione acetate |
1449-61-2 | 98.0% | 5mg |
¥220 | 2021-05-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80539-20mg |
Androst-5-en-3-ol-7,17-dione acetate |
1449-61-2 | 98.0% | 20mg |
¥300 | 2023-09-19 | |
A2B Chem LLC | AA72789-1mg |
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |
1449-61-2 | ≥98% | 1mg |
$29.00 | 2024-04-20 | |
A2B Chem LLC | AA72789-1g |
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |
1449-61-2 | 98% | 1g |
$52.00 | 2024-04-20 | |
A2B Chem LLC | AA72789-5g |
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3β)- |
1449-61-2 | 98% | 5g |
$142.00 | 2024-04-20 |
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- サプライヤー
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-に関する追加情報
Recent Advances in the Study of Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- (CAS: 1449-61-2)
The compound Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-, with the CAS number 1449-61-2, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in steroid synthesis and therapeutic development. Recent studies have explored its biochemical properties, synthetic pathways, and pharmacological activities, providing new insights into its utility in drug discovery and development.
One of the key findings from recent research is the role of this compound as an intermediate in the synthesis of bioactive steroids. Its unique structure, featuring a 3-beta-acetoxy group and a 7,17-dione moiety, makes it a versatile precursor for the production of various steroid derivatives. Researchers have optimized synthetic routes to enhance yield and purity, which is critical for scaling up production for pharmaceutical applications.
In addition to its synthetic utility, studies have investigated the pharmacological potential of Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-. Preliminary in vitro and in vivo experiments suggest that it may exhibit anti-inflammatory and anti-cancer properties. For instance, a 2023 study demonstrated its ability to modulate specific signaling pathways involved in inflammation, highlighting its potential as a lead compound for developing new anti-inflammatory drugs.
Another area of interest is the compound's interaction with steroidogenic enzymes. Recent biochemical assays have shown that it can serve as a substrate or inhibitor for certain enzymes, such as cytochrome P450s, which are involved in steroid hormone biosynthesis. These findings open up possibilities for targeting steroid-related disorders, including hormonal imbalances and cancers.
Despite these promising results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Future research directions may include structural modifications to improve bioavailability and reduce potential side effects, as well as more comprehensive preclinical studies to validate its therapeutic efficacy.
In conclusion, Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)- (CAS: 1449-61-2) represents a valuable compound in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential therapeutic agent underscores its importance in advancing steroid-based drug development. Continued research efforts will be essential to unlock its full potential and translate findings into clinical applications.
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